4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a trifluoromethyl group and a phenoxy group substituted with isopropyl and methyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-isopropyl-5-methylphenol with a suitable halogenating agent, such as bromine or chlorine, under controlled conditions.
Nucleophilic Substitution: The phenoxy intermediate is then subjected to nucleophilic substitution with 2-(trifluoromethyl)aniline in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxy moiety contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating key proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline
- 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline
- 4-(2-Isopropyl-5-methylphenoxy)-2-(fluoromethyl)aniline
Uniqueness
4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific combination of isopropyl, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-12-5-7-15(21)14(9-12)17(18,19)20/h4-10H,21H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCVANQPZWYKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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